1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c19-14-6-4-5-13(11-14)12-21-17(23)16(22)20(18(21)24)9-10-25-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRAOZOUPFTKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C(=O)N(C2=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione typically involves the reaction of 3-chlorobenzylamine with 2-phenoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione undergoes various types of chemical reactions, including:
- **
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Biological Activity
1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione, commonly referred to as compound 303986-25-6, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : 1-(3-chlorobenzyl)-3-(2-phenoxyethyl)-2,4,5-imidazolidinetrione
- Molecular Formula : C18H15ClN2O4
- CAS Number : 303986-25-6
- Purity : Approximately 90% .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Its imidazolidine core is known for influencing multiple biochemical pathways, including those involved in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Induction of Apoptosis : Studies indicate that it may induce apoptotic pathways in malignant cells, leading to programmed cell death .
Cytotoxicity Assays
The cytotoxic effects of 1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione were evaluated using the MTT assay against various cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 303986-25-6 | MCF-7 | 5.36 |
| 303986-25-6 | HepG2 | 6.51 |
| 5-Fluorouracil | MCF-7 | 6.80 |
| 5-Fluorouracil | HepG2 | 8.40 |
The IC50 values indicate that the compound exhibits significant cytotoxicity comparable to standard chemotherapeutics like 5-Fluorouracil .
Case Studies
- MCF-7 Cell Line Study : In a study evaluating various derivatives of imidazolidine compounds, it was found that modifications in the phenoxyethyl group significantly enhanced the anticancer activity against MCF-7 cells. The most potent derivative showed an IC50 value of 5.36 µg/mL .
- HepG2 Cell Line Study : Similar evaluations on HepG2 cells indicated that the compound not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation .
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. The hazard codes associated with this compound indicate potential risks such as toxicity upon ingestion or inhalation (H302, H312, H332) . Further toxicological studies are warranted to evaluate its safety profile in vivo.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound lies in pharmaceutical research. Its unique structural features make it a candidate for developing new therapeutic agents. The imidazolidine moiety is often associated with various biological activities, including anti-inflammatory and analgesic effects.
Case Study : A study investigated the compound's efficacy in inhibiting specific enzyme pathways related to inflammation. Results indicated that at certain concentrations, the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Research has shown that compounds similar to 1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione exhibit antimicrobial properties.
Case Study : In a laboratory setting, the compound was tested against various bacterial strains. The results demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Agricultural Applications
The compound's properties may also extend to agricultural uses, particularly in the development of pesticides or herbicides. Its effectiveness in disrupting biological pathways in pests can be harnessed for crop protection.
Data Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | High |
| Escherichia coli | 50 µg/mL | Moderate |
| Pseudomonas aeruginosa | 100 µg/mL | Low |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Preliminary toxicological assessments have been conducted to evaluate its safety.
Findings : In animal models, doses below a certain threshold did not show significant adverse effects. However, further studies are necessary to confirm long-term safety and potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Imidazolidine-2,4,5-trione derivatives vary primarily in their N1 and N3 substituents. Key structural analogs include:
1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3e)
- Substituents : 4-Chlorophenyl (N1), 6-fluorobenzothiazolylethyl (N3).
- Activity : IC₅₀ = 13.8 μmol/L (AChE), outperforming rivastigmine .
- Key Feature : Para-substituted chlorophenyl enhances AChE inhibition due to electron-withdrawing effects .
1-(2,6-Diisopropylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3g)
- Substituents : Bulky 2,6-diisopropylphenyl (N1), fluorobenzothiazolylethyl (N3).
- Activity : Moderate AChE inhibition (IC₅₀ = 8.2 μmol/L) but superior BChE inhibition .
- Key Feature : Steric hindrance from diisopropyl groups reduces membrane permeability despite high lipophilicity (log Kow = 3.2) .
1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
- Substituents: Benzyl (N1), phenoxyethyl (N3).
- Activity: Limited data, but phenoxyethyl chains are associated with improved solubility compared to alkyl chains .
Target Compound: 1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
- Substituents: 3-Chlorophenylmethyl (meta position, N1), phenoxyethyl (N3).
- Phenoxyethyl could enhance solubility but reduce log Kow relative to benzothiazole-containing derivatives .
Physicochemical Properties
Q & A
Basic: What are the established synthetic routes for 1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione?
Methodological Answer:
The synthesis of imidazolidinetrione derivatives typically involves cyclocondensation or cycloaddition strategies. For example, analogous compounds have been synthesized via [3+2] cycloaddition of nitrile imines with thiol-containing precursors, as demonstrated in fused triazole systems . Additionally, substituted imidazoles can be prepared using multi-component reactions involving aldehydes, ammonium acetate, and diketones under acidic conditions . For the target compound, a plausible route could involve:
Step 1: Reacting 3-chlorobenzyl chloride with a phenoxyethylamine precursor to form the substituted ethylamine intermediate.
Step 2: Cyclocondensation with a trione precursor (e.g., alloxan or a derivative) under controlled pH and temperature.
Purification: Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HRMS .
Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
A combination of techniques ensures accurate structural elucidation:
- 1H/13C/19F NMR: To confirm proton environments, carbon frameworks, and halogen substituents. For example, trifluoromethyl groups in similar compounds show distinct 19F NMR signals .
- X-ray Crystallography: Resolves absolute configuration and crystal packing. Single-crystal studies (e.g., at 90 K) provide bond-length precision (<0.002 Å) and hydrogen-bonding networks .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and isotopic patterns.
- IR Spectroscopy: Identifies carbonyl (C=O) and aromatic C-H stretches .
Basic: What are the primary research applications in medicinal chemistry?
Methodological Answer:
The compound’s imidazolidinetrione core is structurally similar to bioactive molecules with reported:
- Antimicrobial Activity: Analogous triazole derivatives exhibit inhibition against bacterial/fungal strains (e.g., Candida albicans) via thione-mediated disruption of microbial enzymes .
- Enzyme Inhibition: The trione moiety may act as a transition-state analog for hydrolases or proteases.
- Drug Development: Functionalization at the phenoxyethyl group could enhance pharmacokinetic properties (e.g., solubility, bioavailability) .
Advanced: How can computational methods optimize the synthesis and reaction pathways?
Methodological Answer:
Computational tools like quantum chemical calculations (e.g., DFT) and AI-driven platforms (e.g., COMSOL Multiphysics) enable:
Reaction Path Prediction: Identify low-energy transition states and intermediates using software such as MOE (Molecular Operating Environment) .
Solvent/Reagent Screening: Machine learning models predict optimal solvents (e.g., DMF vs. THF) and catalyst systems.
Process Simulation: Virtual reactors model temperature/pressure effects on yield, reducing trial-and-error experimentation .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
Standardized Assays: Use CLSI (Clinical and Laboratory Standards Institute) protocols for antimicrobial testing.
Purity Verification: Ensure ≥95% purity via HPLC and elemental analysis.
Mechanistic Studies: Employ molecular docking to validate target engagement (e.g., binding to fungal CYP51) .
Meta-Analysis: Cross-reference data across repositories like PubChem and RCSB PDB to identify outliers .
Advanced: What reactor designs are suitable for scaling up synthesis?
Methodological Answer:
Scale-up requires balancing efficiency and safety:
- Continuous Flow Reactors: Ideal for exothermic reactions (e.g., cyclocondensation), enabling precise temperature control and higher throughput .
- Membrane Reactors: Separate byproducts in real-time, improving yield (e.g., for imine intermediates) .
- Process Control Systems: Implement PID controllers with in-line FTIR monitoring to track reaction progress .
Advanced: How to assess stability under varying environmental conditions?
Methodological Answer:
Conduct accelerated stability studies:
Thermal Stability: Use TGA (thermogravimetric analysis) to determine decomposition temperatures.
Photodegradation: Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC.
Hydrolytic Stability: Test in buffers (pH 1–13) at 40°C/75% RH for 4 weeks .
Data Management: Secure results using encrypted platforms (e.g., COMSOL’s AI tools) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
